molecular formula C10H13BrClNO B14479740 7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide CAS No. 67544-51-8

7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Cat. No.: B14479740
CAS No.: 67544-51-8
M. Wt: 278.57 g/mol
InChI Key: XWQQFWBJMNXBSK-UHFFFAOYSA-N
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Description

7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure It is characterized by the presence of an amino group, a chloro group, and a tetrahydronaphthalen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to the presence of both amino and chloro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

67544-51-8

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

7-amino-4-chloro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

InChI

InChI=1S/C10H12ClNO.BrH/c11-9-3-4-10(13)8-5-6(12)1-2-7(8)9;/h3-4,6,13H,1-2,5,12H2;1H

InChI Key

XWQQFWBJMNXBSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1N)O)Cl.Br

Origin of Product

United States

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